

An In-depth Technical Guide to 1,1'[Sulfanediylbis(methylene)]dibenzene (Dibenzyl Sulfide)

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Compound of Interest		
Compound Name:	Dibenzyl sulfide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dibenzyl sulfide**, a symmetrical thioether. It details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent oxidation, and summarizes its key spectral data for identification and characterization. This document also addresses the current state of research into its biological activity, particularly in the context of drug development.

Nomenclature and Chemical Identity

Dibenzyl sulfide is an organosulfur compound with two benzyl groups attached to a central sulfur atom. Its systematic IUPAC name is 1,1'-[Sulfanediylbis(methylene)]dibenzene. Another accepted IUPAC name is benzylsulfanylmethylbenzene.[1][2][3] It is commonly referred to as benzyl sulfide or dibenzyl thioether.

Table 1: Chemical Identifiers for Dibenzyl Sulfide



Identifier	Value
CAS Number	538-74-9[2][4]
Molecular Formula	C14H14S[2][4]
Molecular Weight	214.33 g/mol [2][4]
InChI Key	LUFPJJNWMYZRQE-UHFFFAOYSA-N[5]
Canonical SMILES	C1=CC=C(C=C1)CSCC2=CC=CC=C2[2]

Physicochemical and Crystallographic Properties

Dibenzyl sulfide is a pale beige or colorless crystalline solid at room temperature, noted for a strong odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol and ether. [1]

Table 2: Physicochemical and Crystallographic Data for Dibenzyl Sulfide

Property	Value
Appearance	Colorless plates or pale beige crystalline solid[1]
Melting Point	44-47 °C[6]
Boiling Point	Decomposes at atmospheric pressure; 131 °C at 2 mmHg
Density	1.0712 g/cm³ at 50 °C[1]
Water Solubility	< 1 mg/mL at 21 °C[1]
Crystal System	Orthorhombic[7]
Space Group	Pbcn[7]
Unit Cell Dimensions	a=13.991 Å, b=11.3985 Å, c=7.2081 Å[7]

Spectroscopic Data for Structural Elucidation



The identity and purity of **dibenzyl sulfide** can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data for Dibenzyl Sulfide

Technique	Data
¹H NMR (CDCl₃)	δ 7.20-7.35 (m, 10H, Ar-H), 3.58 (s, 4H, -CH ₂ -)
¹³ C NMR (CDCl ₃)	δ 137.9 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.1 (Ar-CH), 36.4 (-CH ₂ -)[8][9]
FT-IR (KBr, cm ⁻¹)	3062, 3025 (Ar C-H stretch), 2946 (Alicyclic C-H stretch), 1495, 1453 (Ar C=C stretch), 695 (C-S stretch)[10]
Mass Spec. (EI)	m/z 214 (M+), 123, 91 (base peak), 65[11]

The Electron Ionization (EI) mass spectrum is characterized by a base peak at m/z 91, corresponding to the highly stable tropylium cation ([C₇H₇]⁺), formed from the cleavage of the C-S bond.[11][12] The molecular ion peak (M⁺) is observed at m/z 214.[11]

Experimental Protocols

Detailed methodologies for the synthesis of **dibenzyl sulfide** and its subsequent oxidation to dibenzyl sulfoxide are provided below.

Synthesis of Dibenzyl Sulfide

This protocol describes the synthesis of **dibenzyl sulfide** via nucleophilic substitution of benzyl bromide with sodium sulfide.[6]

Materials:

- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Benzyl bromide (C₇H₇Br)
- Methanol (CH₃OH)



- Deionized Water (H₂O)
- Diethyl ether ((C₂H₅)₂O)
- 10% Sodium carbonate solution (Na₂CO₃)

Procedure:

- In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.
- Heat the mixture and, once the sodium sulfide has dissolved, add 2.0 moles of benzyl bromide dropwise from the dropping funnel.
- Upon completion of the addition, boil the mixture under reflux with vigorous stirring for 5 hours.
- After the reaction period, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Separate the ethereal layer.
- Extract the aqueous layer several more times with diethyl ether.
- Combine all organic phases and wash them sequentially with a 10% sodium carbonate solution and then with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Distill off the diethyl ether under reduced pressure.
- Wash the resulting solid with water and recrystallize from methanol to yield pure dibenzyl sulfide (Typical yield: 85%; m.p. 49 °C).[6]

Oxidation of Dibenzyl Sulfide to Dibenzyl Sulfoxide



This protocol outlines the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide as a green oxidizing agent.

Materials:

- **Dibenzyl sulfide** (C14H14S)
- Glacial acetic acid (CH₃COOH)
- 30% Hydrogen peroxide (H₂O₂)
- Dichloromethane (CH₂Cl₂)
- 4 M Sodium hydroxide solution (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)

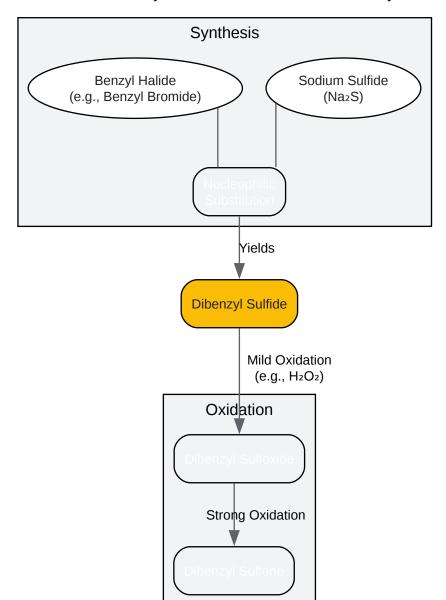
Procedure:

- Dissolve 2 mmol of dibenzyl sulfide in 2 mL of glacial acetic acid in a round-bottom flask.
- To this solution, slowly add 8 mmol of 30% hydrogen peroxide.
- Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, neutralize the resulting solution with a 4 M aqueous NaOH solution.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure dibenzyl sulfoxide.

Chemical Workflow and Reactions

Dibenzyl sulfide serves as a precursor to its oxidized forms, dibenzyl sulfoxide and dibenzyl sulfone. The controlled oxidation is a key reaction of this thioether.





Chemical Workflow: Synthesis and Oxidation of Dibenzyl Sulfide

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Caption: Synthesis of dibenzyl sulfide and its subsequent oxidation pathway.

Applications in Research and Drug Development

While organosulfur compounds are a significant area of interest in medicinal chemistry, research into the specific biological activities of **dibenzyl sulfide** (monosulfide) is limited. It is primarily used in organic synthesis.[1]



In contrast, the related compound dibenzyl trisulfide (DTS), found naturally in the plant Petiveria alliacea, has been the subject of extensive pharmacological research.[1][13][14] Studies have demonstrated that DTS exhibits significant cytotoxic activity against a variety of cancer cell lines, including triple-negative breast cancer.[1][13][15] The proposed mechanism of action for DTS involves the induction of caspase-independent cell death and destabilization of the lysosomal membrane.[1][15] Furthermore, DTS has been identified as a modulator of the MAPKinase (erk1 and erk2) signal transduction pathway, which is critical in regulating cell proliferation.[14][16]

Professionals in drug development should note the distinct biological profiles of the monosulfide and trisulfide. While **dibenzyl sulfide** itself is not currently a focus of major drug discovery programs, its oxidized derivatives or analogues with different sulfur chain lengths, like DTS, represent promising areas for therapeutic research.

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